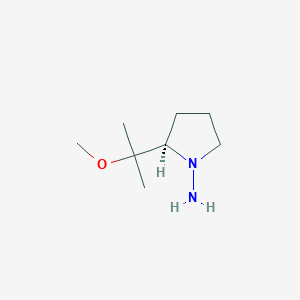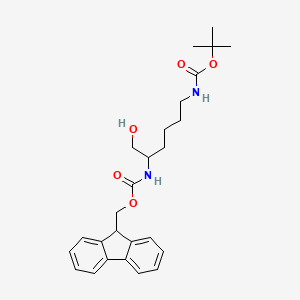
Thalidomide-O-PEG3-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG3-azide is a compound that combines thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is primarily used in the field of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG3-azide typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable linker molecule that contains a PEG spacer.
Azide Introduction: The PEGylated thalidomide is then reacted with an azide-containing reagent to introduce the azide functional group.
Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents, and catalysts such as copper(I) bromide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization and quality assurance .
化学反応の分析
Types of Reactions
Thalidomide-O-PEG3-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes.
Reduction Reactions: The azide group can be reduced to an amine group under suitable conditions
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile.
Click Chemistry: Copper(I) bromide and alkyne-containing molecules in solvents like DMSO.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C)
Major Products
Substitution Reactions: Alkyl azides.
Click Chemistry: Triazole derivatives.
Reduction Reactions: Primary amines
科学的研究の応用
Thalidomide-O-PEG3-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the production of advanced materials and drug delivery systems
作用機序
The mechanism of action of Thalidomide-O-PEG3-azide involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group facilitates its conjugation to other molecules through click chemistry .
類似化合物との比較
Similar Compounds
Thalidomide-O-PEG4-azide: Similar structure but with a longer PEG spacer.
Pomalidomide-PEG3-azide: Contains pomalidomide instead of thalidomide, used in similar applications .
Uniqueness
Thalidomide-O-PEG3-azide is unique due to its specific combination of thalidomide, PEG3 spacer, and azide group, which provides a balance of solubility, bioavailability, and reactivity. This makes it particularly useful in the development of PROTACs and other advanced therapeutic agents .
特性
分子式 |
C21H25N5O8 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H25N5O8/c22-25-23-6-7-31-8-9-32-10-11-33-12-13-34-16-3-1-2-14-18(16)21(30)26(20(14)29)15-4-5-17(27)24-19(15)28/h1-3,15H,4-13H2,(H,24,27,28) |
InChIキー |
XCTYSAYYSHMVLG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)






![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)




![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)

